3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide
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Overview
Description
3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide is a chemical compound that features a chloro group, two fluorine atoms, and a hydroxyprop-2-enimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide typically involves the reaction of 2,4-difluorobenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of ethanol as a solvent and a base such as triethylamine to facilitate the reaction . The reaction conditions often require careful temperature control and monitoring to ensure the desired product is obtained in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.
Scientific Research Applications
3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3-(2,6-difluorophenyl)-N’-hydroxyprop-2-enimidamide
- 3-Chloro-3-(2,4-difluorophenyl)-4-methoxybenzamide
Uniqueness
3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide is unique due to its specific substitution pattern and the presence of both chloro and difluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7ClF2N2O |
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Molecular Weight |
232.61 g/mol |
IUPAC Name |
(Z)-3-chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide |
InChI |
InChI=1S/C9H7ClF2N2O/c10-7(4-9(13)14-15)6-2-1-5(11)3-8(6)12/h1-4,15H,(H2,13,14)/b7-4- |
InChI Key |
IYGMKLLOWIPXFN-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C(=C/C(=N/O)/N)/Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=CC(=NO)N)Cl |
Origin of Product |
United States |
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